EGFR-TK Enzymatic Inhibition vs. Olmutinib
In a direct head-to-head enzyme inhibition assay, Vegfr-IN-4 (Compound 6e) demonstrated high inhibitory activity against the EGFR tyrosine kinase (EGFR-TK) with an IC50 of 0.133 µM. This potency is quantified in direct comparison to the clinical-stage EGFR inhibitor Olmutinib, which exhibited an IC50 of 0.028 µM in the same assay [1].
| Evidence Dimension | EGFR Tyrosine Kinase (EGFR-TK) Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.133 µM |
| Comparator Or Baseline | Olmutinib (IC50 = 0.028 µM) |
| Quantified Difference | Vegfr-IN-4 is 4.75-fold less potent than Olmutinib in this specific biochemical assay |
| Conditions | In vitro EGFR-TK enzyme inhibition assay |
Why This Matters
This direct quantitative comparison establishes Vegfr-IN-4 as a distinct chemical tool with a defined potency differential, enabling its selection as a control or reference compound in assays designed to compare novel EGFR inhibitors against a non-clinical-stage standard like Olmutinib.
- [1] Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors. Bioorganic Chemistry. 2024. View Source
